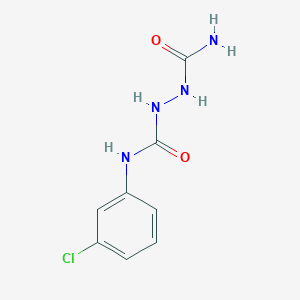![molecular formula C20H19N3O3 B6052783 4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6052783.png)
4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound is also known as PQ-10, and it belongs to the class of quinoxaline derivatives. PQ-10 has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of PQ-10 has been studied in several research articles. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. PQ-10 has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, which can reduce the risk of inflammatory diseases.
Biochemical and Physiological Effects:
PQ-10 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. PQ-10 has also been shown to decrease inflammation and oxidative stress, which can reduce the risk of several diseases. In addition, PQ-10 has been shown to have anticonvulsant and antimicrobial properties.
実験室実験の利点と制限
PQ-10 has several advantages for lab experiments. It is easy to synthesize, and it has been well-studied for its potential therapeutic applications. However, there are also some limitations. PQ-10 has poor solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of PQ-10 is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of PQ-10. One direction is to study its potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its antioxidant properties and its potential as a treatment for oxidative stress-related diseases. In addition, more research is needed to fully understand the mechanism of action of PQ-10 and to design experiments to study its effects.
合成法
The synthesis of PQ-10 has been described in several research articles. One of the methods involves the reaction of 4-bromo-2-nitrobenzoic acid with N-(2-bromoethyl)pyrrolidine, followed by reduction of the nitro group and cyclization with 1,2-diaminobenzene. Another method involves the reaction of 2-chloro-N-(4-formylphenyl)acetamide with N-(2-bromoethyl)pyrrolidine, followed by cyclization with 1,2-diaminobenzene. These methods have been optimized to obtain high yields of PQ-10.
科学的研究の応用
PQ-10 has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. PQ-10 has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and depression. In addition, PQ-10 has been studied for its antioxidant properties and as a potential treatment for oxidative stress-related diseases.
特性
IUPAC Name |
4-[4-[(2-oxopyrrolidin-1-yl)methyl]benzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18-13-23(17-5-2-1-4-16(17)21-18)20(26)15-9-7-14(8-10-15)12-22-11-3-6-19(22)25/h1-2,4-5,7-10H,3,6,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNRDABEMEACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)


![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B6052746.png)
![4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6052751.png)
![4-chloro-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6052752.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6052755.png)
![1,3-dimethyl-5-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6052756.png)
![2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B6052771.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6052777.png)
